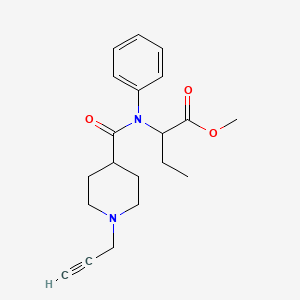

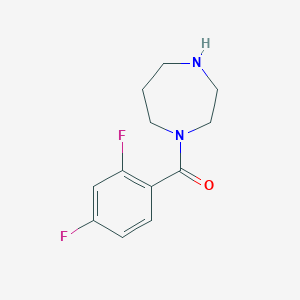

Methyl 2-(N-(1-prop-2-ynylpiperidine-4-carbonyl)anilino)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-(N-(1-prop-2-ynylpiperidine-4-carbonyl)anilino)butanoate” is an ester and a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties :

- A study by (Clive & Cheng, 2001) explores the conversion of α,ω-(Phenylseleno) carbonyl compounds into substances that undergo sequential ring-closing metathesis and radical cyclization, leading to the formation of bicyclic products. This research highlights the compound's potential in complex chemical synthesis processes.

Industrial Applications :

- (Nehate & Bokade, 2009) discuss the use of N-methylaniline in the manufacture of various industrial products, such as paper, textile dyes, drugs, perfumes, and explosives. The study focuses on the vapor phase alkylation of aniline, which has implications for the use of similar compounds in industrial processes.

Biofuels and Combustion :

- Research by (Park et al., 2015) presents new data on the ignition delay times and laminar flame speeds of methylbutanol, a biofuel alternative. The study's insights are relevant to the combustion characteristics of similar compounds.

Environmental and Green Chemistry :

- A study by (Selva et al., 2008) explores the sequential coupling of transesterification of cyclic carbonates, a process that is significant in the context of environmental sustainability and green chemistry.

Biomass and Renewable Energy :

- Research by (Hoppe et al., 2016) discusses the potentials of 2-butanone in direct injection spark ignition engines, highlighting its use as a renewable energy source.

Catalysis and Chemical Reactions :

- A study by (Peng & Deng, 2001) investigates the cycloaddition of carbon dioxide to propylene oxide catalyzed by ionic liquids, emphasizing the role of similar compounds in catalytic processes.

Biochemical Production and Microbial Engineering :

- (Ghiaci et al., 2014) report on the production of 2-butanol and butanone in Saccharomyces cerevisiae, indicating the biochemical and microbial engineering applications of similar compounds.

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(N-(1-prop-2-ynylpiperidine-4-carbonyl)anilino)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-4-13-21-14-11-16(12-15-21)19(23)22(17-9-7-6-8-10-17)18(5-2)20(24)25-3/h1,6-10,16,18H,5,11-15H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFDNDONOSOQQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)N(C1=CC=CC=C1)C(=O)C2CCN(CC2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2821068.png)

![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2821070.png)

![8-Methoxy-2-oxadispiro[2.0.34.23]nonane](/img/structure/B2821079.png)

![3-((3-fluorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2821081.png)

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2821082.png)

![Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate](/img/structure/B2821084.png)

![N-(2-oxotetrahydrothiophen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821087.png)